Product packaging for 4-Chloro-2,3,6-trifluorobenzaldehyde(Cat. No.:CAS No. 537033-61-7)

4-Chloro-2,3,6-trifluorobenzaldehyde

Cat. No.: B3042223
CAS No.: 537033-61-7
M. Wt: 194.54 g/mol
InChI Key: MOGPJYFHLFGBCR-UHFFFAOYSA-N
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Description

4-Chloro-2,3,6-trifluorobenzaldehyde is a high-purity organic building block specifically designed for advanced research and development. This compound features a benzaldehyde core strategically substituted with chlorine and fluorine atoms, making it a valuable scaffold in synthetic chemistry. The presence of multiple halogen atoms, common in active pharmaceutical ingredients and agrochemicals, allows for further functionalization via cross-coupling reactions and nucleophilic substitutions. Its high halogen content is also a characteristic feature in compounds studied for their material science applications, such as in the development of liquid crystals . As a key synthetic intermediate, this benzaldehyde derivative is primarily used in the construction of more complex molecules. Researchers utilize it in the synthesis of ligands, functional materials, and candidates for biological testing. The aldehyde group is a highly reactive handle, readily undergoing condensation reactions to form Schiff bases, or serving as a precursor to alcohols and carboxylic acids. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. All necessary handling and safety information is provided in the associated Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2ClF3O B3042223 4-Chloro-2,3,6-trifluorobenzaldehyde CAS No. 537033-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3,6-trifluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-4-1-5(9)3(2-12)6(10)7(4)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGPJYFHLFGBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2,3,6 Trifluorobenzaldehyde and Analogues

Foundational Strategies for Aromatic Aldehyde Functionalization

The introduction of an aldehyde (formyl) group onto an aromatic ring is a fundamental transformation in organic synthesis. However, the electronic properties of the starting material heavily influence the choice of method.

Electrophilic aromatic substitution is the quintessential method for functionalizing aromatic rings. Formylation, the introduction of a –CHO group, can be achieved through several named reactions, although their application to heavily halogenated, electron-deficient rings is limited.

Gattermann-Koch and Gattermann Reactions: The Gattermann-Koch reaction introduces a formyl group using carbon monoxide (CO) and hydrochloric acid (HCl) with a catalyst, typically aluminum chloride (AlCl₃). google.combyjus.com A related method, the Gattermann reaction, uses a source of hydrogen cyanide (HCN), such as zinc cyanide (Zn(CN)₂), in the presence of a Lewis acid. wikipedia.orgyoutube.com These reactions generate a highly reactive electrophile (formyl cation or a complex thereof) that attacks the benzene (B151609) ring. slideshare.netorgosolver.com However, these methods are most effective on electron-rich or moderately activated aromatic compounds. Polysubstituted rings with deactivating groups like chlorine and fluorine generally fail to react under these conditions.

Vilsmeier-Haack Reaction: This reaction uses a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. jk-sci.comchemistrysteps.comwikipedia.org This reagent is a milder electrophile than those used in the Gattermann-type reactions. chemistrysteps.com Consequently, the Vilsmeier-Haack reaction is typically limited to electron-rich aromatic and heteroaromatic compounds and is not a viable direct route for the formylation of highly deactivated substrates like tetrachlorobenzene or tetrafluorobenzene. numberanalytics.comorganic-chemistry.org

ReactionReagentsElectrophileSubstrate Suitability
Gattermann-Koch CO, HCl, AlCl₃, CuClFormyl cation equivalentElectron-rich/neutral aromatics
Gattermann HCN/Zn(CN)₂, HCl, AlCl₃Formimidoyl cation equivalentElectron-rich aromatics (phenols, ethers)
Vilsmeier-Haack DMF, POCl₃Chloroiminium ion (Vilsmeier reagent)Highly electron-rich aromatics/heterocycles

Given the difficulty of direct formylation on polyfluorinated rings, a more common strategy is to synthesize a chlorinated or brominated benzaldehyde (B42025) precursor and then introduce the fluorine atoms via a nucleophilic substitution process known as a halogen exchange (Halex) reaction. google.com

This process involves treating an aryl chloride or bromide with a fluoride (B91410) ion source, most commonly spray-dried potassium fluoride (KF), at high temperatures in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. google.comresearchgate.net The reaction is particularly effective when the halogen to be replaced is positioned ortho or para to a strong electron-withdrawing group, such as the formyl group in benzaldehyde. google.com This activation is crucial for the nucleophilic aromatic substitution mechanism to proceed.

For the synthesis of 4-Chloro-2,3,6-trifluorobenzaldehyde, a hypothetical precursor could be 2,3,4,6-tetrachlorobenzaldehyde. In this molecule, the chlorine atoms at positions 2, 3, and 6 would be targeted for exchange. The success of the exchange depends on the precise reaction conditions, including temperature, solvent, and the potential use of a phase-transfer catalyst, such as a quaternary phosphonium (B103445) salt, to enhance the solubility and reactivity of the fluoride salt. google.com Controlling the stoichiometry and conditions would be critical to achieve selective trifluorination while retaining the chlorine atom at the 4-position.

Advanced Precursor Chemistry and Convergent Synthesis Pathways

The synthesis of complex molecules like this compound often necessitates building the molecule from a simpler, but appropriately functionalized, precursor through a series of carefully planned steps.

A practical approach begins with a commercially available, multi-halogenated aromatic compound that can be converted to the target aldehyde. A common strategy involves the oxidation of a methyl group or the hydrolysis of a di- or trihalomethyl group.

For instance, a plausible starting material could be a tetrachlorotoluene. The synthesis would proceed via the following general steps:

Side-Chain Halogenation: The methyl group of the tetrachlorotoluene is first converted into a dichloromethyl (–CHCl₂) or trichloromethyl (–CCl₃) group. This is typically achieved through free-radical chlorination using chlorine gas under UV irradiation. google.com

Hydrolysis to Aldehyde: The resulting benzal chloride (dichloromethyl derivative) is then hydrolyzed to the benzaldehyde. This can be accomplished with water in the presence of a Lewis acid catalyst like ferric trichloride (B1173362) or zinc chloride. google.comepo.org

Halogen Exchange: The resulting tetrachlorobenzaldehyde is then subjected to a halogen exchange reaction as described in section 2.1.2 to replace the desired chlorine atoms with fluorine.

This pathway avoids the challenge of direct formylation onto a deactivated ring by installing the aldehyde functional group from a pre-existing methyl group.

Constructing highly substituted benzaldehydes often requires a convergent, multistep approach where different fragments of the molecule are prepared separately and then combined, or where functional groups are sequentially introduced and manipulated. trine.eduyoutube.com

A hypothetical multistep synthesis for this compound could involve the following sequence:

Starting Material: Begin with a readily available precursor such as 1,2,4-trichlorobenzene.

Nitration: Introduce a nitro group via electrophilic aromatic substitution. While the ring is deactivated, forcing conditions can often install a nitro group.

Reduction and Diazotization: The nitro group is reduced to an amine (–NH₂), which is then converted to a diazonium salt (–N₂⁺).

Sandmeyer/Schiemann Reaction: The diazonium group can be replaced with various substituents. For instance, a Schiemann reaction (using HBF₄ or HPF₆) could introduce a fluorine atom.

Formylation via Precursor: Alternatively, a different precursor could be functionalized. For example, a lithiated polyhalogenated benzene, generated via metal-halogen exchange, could be reacted with an electrophilic formylating agent like DMF. numberanalytics.comias.ac.in This requires careful control of temperature and reagents to avoid side reactions.

Final Halogen Exchange: The final step would likely involve a halogen exchange to install the remaining fluorine atoms, taking advantage of the activating effect of the newly installed aldehyde group.

Such multistep sequences provide the flexibility to introduce substituents in a specific order, overcoming the inherent reactivity limitations of the polyhalogenated aromatic core. rug.nlresearchgate.net

Catalytic Approaches in this compound Synthesis

Modern catalytic methods offer milder and more selective alternatives to traditional stoichiometric reactions for the synthesis of aromatic aldehydes. These approaches are often more tolerant of various functional groups, making them suitable for complex, polyhalogenated substrates.

One of the most powerful catalytic methods is the palladium-catalyzed formylation of aryl halides. organic-chemistry.org This reaction typically involves the coupling of an aryl chloride, bromide, or iodide with a carbon monoxide source. nih.gov

CO Gas: The classic approach uses a mixture of carbon monoxide (CO) and a hydride source (e.g., H₂, silanes) with a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov

CO Surrogates: Due to the challenges of handling toxic CO gas, methods using CO surrogates have been developed. Formic acid (HCOOH) or formate (B1220265) salts can serve as both a CO source and a hydride donor. organic-chemistry.orgrsc.org Another innovative approach uses tert-butyl isocyanide as a C1 source, which inserts into the palladium-aryl bond, followed by reduction to the aldehyde. organic-chemistry.orgrsc.org

A plausible catalytic synthesis for this compound could start from 1,4-dichloro-2,3,6-trifluorobenzene. A palladium-catalyzed formylation could selectively replace one of the chlorine atoms with a formyl group. The selectivity would depend on the relative reactivity of the C–Cl bonds, which is influenced by the electronic and steric environment created by the fluorine substituents.

Another catalytic strategy involves the direct oxidation of a methyl group. For example, a 4-chloro-2,3,6-trifluorotoluene precursor could be oxidized to the corresponding aldehyde using a catalyst system, such as manganese-containing zeolites, in the presence of an oxidant. rsc.org This method provides a direct conversion without the need for intermediate side-chain chlorination and hydrolysis steps.

Catalytic MethodPrecursorC1 SourceKey Features
Pd-catalyzed Carbonylation Aryl halide (e.g., Ar-Cl)CO gas + H₂/silaneHigh pressure, specialized equipment
Pd-catalyzed Formylation Aryl halide (e.g., Ar-I)HCOOH / FormateMilder conditions, avoids CO gas
Pd-catalyzed Isocyanide Insertion Aryl halide (e.g., Ar-Br)t-BuNC + silaneLow toxicity C1 source, good functional group tolerance
Catalytic Oxidation Aryl methyl (e.g., Ar-CH₃)O₂ / other oxidantsDirect conversion of methyl to aldehyde

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2,3,6 Trifluorobenzaldehyde

Influence of Halogen Substituents on Aromatic Ring Reactivity

The benzene (B151609) ring of 4-Chloro-2,3,6-trifluorobenzaldehyde is substituted with four electron-withdrawing groups: a chloro group, three fluoro groups, and an aldehyde group. This extensive substitution pattern renders the ring highly electron-deficient, which profoundly impacts its reactivity in aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of a benzene ring. However, the aromatic ring in this compound is severely deactivated towards this type of reaction.

Substituent Effects:

Aldehyde Group (-CHO): This group is a powerful deactivator and a meta-director due to its strong electron-withdrawing resonance and inductive effects. unizin.org It pulls electron density from the ring, making it less nucleophilic.

Halogen Atoms (-F, -Cl): Halogens are also deactivating groups because their strong inductive electron-withdrawing effect outweighs their weaker resonance electron-donating effect. libretexts.org Despite being deactivators, they are typically ortho, para-directors. unizin.org

Combined Influence and Predicted Reactivity: In a polysubstituted ring, the directing effects of the substituents determine the position of any potential substitution. The aldehyde group at C1 directs incoming electrophiles to the C5 position (meta). The halogen substituents also exert their directing influences, but the aldehyde's effect is generally dominant in such a highly substituted system.

The cumulative electron-withdrawing effect of all five substituents (one aldehyde, one chloro, and three fluoro groups) makes the ring extremely unreactive towards electrophiles. lumenlearning.com Electrophilic aromatic substitution on this compound would require exceptionally harsh reaction conditions, and the reaction would be expected to proceed very slowly, if at all. The sole potential site for electrophilic attack is the C5 position, the only unsubstituted carbon, which is meta to the strongly directing aldehyde group.

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution
Reaction TypeReagentsPredicted Major ProductExpected Reactivity
NitrationHNO₃ / H₂SO₄4-Chloro-2,3,6-trifluoro-5-nitrobenzaldehydeVery Low / Requires harsh conditions
HalogenationBr₂ / FeBr₃4-Chloro-5-bromo-2,3,6-trifluorobenzaldehydeVery Low / Requires harsh conditions
SulfonationFuming H₂SO₄5-Formyl-2-chloro-3,4,6-trifluorobenzenesulfonic acidVery Low / Requires harsh conditions

Nucleophilic Aromatic Substitution Mechanisms

In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate. mdpi.comnih.gov

Mechanism and Reactivity: The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Addition: A nucleophile attacks the carbon atom bearing a leaving group (in this case, the chloro group at C4), forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

The chloro group at C4 is the most probable leaving group compared to the fluoro groups, as the C-F bond is significantly stronger. The aldehyde group and the fluorine atoms at the ortho (C3) and para (relative to C3, the C6 position) positions effectively stabilize the negative charge of the Meisenheimer intermediate through resonance and induction, thereby activating the ring for nucleophilic attack at the C4 position. Computational studies on similar polyhalogenated benzaldehydes confirm that the presence of an aldehyde group directs and enhances the reactivity towards SNAr reactions. wuxibiology.com

Table 2: Representative Nucleophilic Aromatic Substitution Reactions
Nucleophile (Nu⁻)Reagent ExampleProduct
Methoxide (CH₃O⁻)Sodium Methoxide (NaOCH₃)2,3,6-Trifluoro-4-methoxybenzaldehyde
Amine (R₂NH)Dimethylamine ((CH₃)₂NH)4-(Dimethylamino)-2,3,6-trifluorobenzaldehyde
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)2,3,6-Trifluoro-4-hydroxybenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group of this compound undergoes the typical reactions characteristic of aromatic aldehydes. The electron-withdrawing halogen substituents can influence the reactivity of the carbonyl carbon, making it more electrophilic and thus potentially more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). youtube.comstackexchange.com

Reductions to Corresponding Alcohols and Other Oxygenated Derivatives

The aldehyde functional group can be readily reduced to a primary alcohol. This transformation is a fundamental process in organic synthesis.

Research Findings: Standard reducing agents are effective for this conversion. The reduction of the aldehyde to an alcohol provides the corresponding benzyl (B1604629) alcohol derivative, a versatile synthetic intermediate.

Sodium Borohydride (NaBH₄): A mild and selective reagent that efficiently reduces aldehydes to alcohols in protic solvents like methanol (B129727) or ethanol.

Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent, used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), that also effectively accomplishes this reduction.

The resulting product of this reduction is (4-Chloro-2,3,6-trifluorophenyl)methanol. chemicalbook.comchemicalbook.com

Oxidations to Benzoic Acid Derivatives

The aldehyde group can be oxidized to a carboxylic acid, a reaction that is characteristic of aldehydes.

Research Findings: Various oxidizing agents can be employed to convert this compound into 4-Chloro-2,3,6-trifluorobenzoic acid. Studies on substituted benzaldehydes show that the reaction kinetics can be influenced by the nature of the ring substituents. researchgate.net

Potassium Permanganate (KMnO₄): A strong oxidizing agent that effectively converts aldehydes to carboxylic acids.

Chromic Acid (H₂CrO₄): Generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, it is another classic reagent for this oxidation.

Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, forming a silver mirror, and is often used as a qualitative test.

Condensation Reactions for Imine, Oxime, and Hydrazone Formation

The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines and their derivatives. These reactions typically proceed via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, which then dehydrates to yield the final product. mdpi.com

Reaction Types:

Imine (Schiff Base) Formation: Reaction with a primary amine (R-NH₂) yields an imine. The reaction is often catalyzed by a trace amount of acid. researchgate.net

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. These reactions are rapid and can often be performed at neutral pH. nih.govnih.gov

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms a hydrazone. researchgate.net

Table 3: Aldehyde Condensation Reactions
ReagentReagent StructureProduct TypeGeneral Product Structure
Primary AmineR-NH₂ImineAr-CH=N-R
HydroxylamineNH₂OHOximeAr-CH=N-OH
HydrazineNH₂NH₂HydrazoneAr-CH=N-NH₂

Ar represents the 4-Chloro-2,3,6-trifluorophenyl group.

Carbon-Carbon Bond Forming Reactions Involving this compound

The formation of new carbon-carbon bonds is fundamental to the construction of complex organic scaffolds. This compound, with its activated aromatic ring and reactive aldehyde functionality, is a versatile substrate for such transformations.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds. fluorine1.rubeilstein-journals.orgorganic-chemistry.org The reactivity of aryl halides in these reactions is significantly influenced by the nature of the halogen and the electronic properties of the aromatic ring. For polyhalogenated compounds like this compound, the challenge often lies in achieving selective coupling at a specific C-X bond.

The general order of reactivity for aryl halides in palladium-catalyzed couplings like the Suzuki, Heck, and Negishi reactions is I > Br > Cl > F. nih.gov Based on this trend, the C-Cl bond in this compound would be the most likely site for oxidative addition to a palladium(0) catalyst, while the C-F bonds would be expected to remain intact under typical conditions. The presence of multiple electron-withdrawing fluorine atoms and the aldehyde group renders the aromatic ring electron-deficient, which can facilitate the oxidative addition step, a key process in these catalytic cycles. nih.gov

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide with an organoboron reagent. organic-chemistry.orgyoutube.comnih.gov For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to yield a substituted 2,3,6-trifluorobiphenyl derivative. The reaction conditions, including the choice of palladium catalyst, ligand, and base, would be crucial for achieving high yields and selectivity. nih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. beilstein-journals.orgorganic-chemistry.org The reaction of this compound with an alkene, such as styrene (B11656) or an acrylate, would likely result in the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The electron-deficient nature of the benzaldehyde would be anticipated to favor this transformation. nih.gov

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with an organic halide. fluorine1.ru This reaction is known for its high functional group tolerance. The coupling of this compound with an organozinc reagent would provide another route to substituted biaryls or other carbon-extended structures.

Table 1: Predicted Transition Metal-Catalyzed Coupling Reactions of this compound

Reaction Coupling Partner Predicted Product Catalyst System
Suzuki-Miyaura Arylboronic Acid 4-Aryl-2,3,6-trifluorobenzaldehyde Pd(0) catalyst, Ligand, Base
Heck Alkene 4-Vinyl-2,3,6-trifluorobenzaldehyde derivative Pd catalyst, Base
Negishi Organozinc Reagent 4-Alkyl/Aryl-2,3,6-trifluorobenzaldehyde Pd or Ni catalyst

In recent years, there has been a growing interest in developing metal-free carbon-carbon bond-forming reactions to enhance the sustainability of chemical synthesis.

Knoevenagel Condensation: The aldehyde group of this compound is susceptible to nucleophilic attack, making it an ideal substrate for condensation reactions. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.netnih.govresearchgate.net The reaction of this compound with a compound like malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base, would be expected to proceed readily. The strong electron-withdrawing nature of the polyfluorinated and chlorinated ring would activate the aldehyde group towards nucleophilic addition, facilitating the condensation. beilstein-journals.orgnih.gov

Table 2: Representative Knoevenagel Condensation of a Fluorinated Benzaldehyde

Aldehyde Active Methylene Compound Catalyst Product
p-Fluorobenzaldehyde Malonodinitrile Piperidine p-Fluorobenzylidene malonodinitrile

Advanced Mechanistic Elucidation Studies

Understanding the detailed reaction mechanisms is crucial for optimizing reaction conditions and predicting the reactivity of complex molecules.

Aromatic aldehydes can undergo decarbonylation through radical pathways, often initiated by light or a radical initiator. This process involves the homolytic cleavage of the C-C bond between the aromatic ring and the formyl group, leading to the formation of an aryl radical and carbon monoxide. The resulting aryl radical can then be trapped by a hydrogen atom source or participate in other radical reactions. The study of radical reactions involving polyfluoroaromatic compounds has revealed unique pathways, including dimerization of intermediate radical σ-complexes and fluorine shifts. fluorine1.ru

For this compound, photochemical or thermally induced decarbonylation would be expected to generate a 4-chloro-2,3,6-trifluorophenyl radical. The fate of this radical would depend on the reaction conditions, but it could lead to the formation of 1-chloro-2,3,5-trifluorobenzene (B3040755) if a suitable hydrogen donor is present. The high degree of fluorination might influence the stability and subsequent reactions of the intermediate radical species. fluorine1.ru

Density Functional Theory (DFT) has become an invaluable tool for investigating the electronic structure and reactivity of molecules. researchgate.netmdpi.commdpi.comresearchgate.net For polyhalogenated aromatic compounds, DFT calculations can provide insights into bond strengths, orbital energies, and the activation barriers for various reaction pathways.

A DFT study on the closely related 2,3,6-trifluoro-4-bromo-benzaldehyde revealed important aspects of its reactivity in nucleophilic aromatic substitution (SNAr) reactions. wuxibiology.com The analysis of the Lowest Unoccupied Molecular Orbital (LUMO) showed that the lobes on the carbons bearing the fluorine atoms at positions 2 and 6 are the most significant for nucleophilic attack. The calculations indicated that the LUMO lobe at the C2 position is more accessible than the one at C6, which was consistent with the experimentally observed selective substitution at C2. wuxibiology.com

Furthermore, the calculated activation energy for nucleophilic attack was found to be lower at the C2 position compared to the C6 position, further supporting the observed regioselectivity. wuxibiology.com These computational findings suggest that for this compound, nucleophilic attack would also preferentially occur at the C2 or C6 positions rather than at the carbon bearing the chlorine atom, despite the C-Cl bond being weaker than the C-F bonds. The aldehyde group, being a strong electron-withdrawing group, activates the ring for such substitutions. The relative reactivity of the C2 and C6 positions would likely be influenced by the steric and electronic effects of the neighboring halogen atoms.

Table 3: Calculated Parameters for a Polyhalogenated Benzaldehyde Analogue

Parameter Value Significance
LUMO Energy -0.55 eV Indicates susceptibility to nucleophilic attack
LUMO+1 Energy 1.11 eV Higher energy orbital, less involved in initial reaction
Activation Energy (Attack at C2) Lower Kinetically favored reaction pathway
Activation Energy (Attack at C6) Higher Kinetically disfavored reaction pathway

Data based on the analogue 2,3,6-trifluoro-4-bromo-benzaldehyde. wuxibiology.com

Applications of 4 Chloro 2,3,6 Trifluorobenzaldehyde in Complex Molecule Synthesis

Building Block for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The primary documented application of 4-chloro-2,3,6-trifluorobenzaldehyde is as a versatile precursor for the synthesis of complex pharmaceutical intermediates and APIs. Its aldehyde functional group serves as a reactive handle for a variety of chemical transformations, while the halogenated aromatic ring is crucial for constructing the core scaffolds of bioactive molecules.

This compound is specifically listed as a commercially available or synthetically accessible reactant for the preparation of inhibitors of Stearoyl-CoA desaturase (SCD1). These inhibitors are investigated as potential therapeutic agents for metabolic diseases such as obesity.

A significant application of this compound is in the synthesis of fluorinated quinoline (B57606) derivatives. Quinolines are a class of nitrogen-containing heterocyclic compounds that form the structural core of many pharmaceuticals. The incorporation of fluorine atoms can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, often improving its efficacy as a drug.

Specifically, this compound has been used as a key reactant in the synthesis of novel tricyclic tetrahydroquinoline compounds developed as antibacterial agents. google.comgoogle.com The synthesis involves reacting an amine with an ortho-halogenated benzaldehyde (B42025), such as this compound, to construct the quinoline core. google.com These resulting complex heterocyclic systems are designed to inhibit essential bacterial enzymes like DNA gyrase, highlighting the compound's role in developing new antibiotics to combat bacterial resistance. google.com

Table 1: Documented Pharmaceutical Applications

Application Area Target Molecule Class Therapeutic Target/Indication
Antibacterial Agents Tricyclic Tetrahydroquinolines DNA Gyrase / Bacterial Infections

In the synthesis of complex pharmaceutical agents, controlling the three-dimensional arrangement of atoms (stereochemistry) is critical, as different stereoisomers of a drug can have vastly different biological activities. The synthesis of tricyclic tetrahydroquinolines from precursors including this compound can result in molecules with multiple chiral centers. google.com

The creation of these chiral centers allows for the formation of various diastereomers. google.com The processes to synthesize these quinoline-based antibacterial agents can be designed to control the stereochemical outcome, a field known as stereoselective synthesis. While specific, detailed examples of stereoselective transformations starting directly from this compound are not extensively detailed in available literature, the synthetic pathways it is used in are noted for their potential in "enantio- and diastereoselectivity in the synthesis of quinolines". google.comgoogle.com This indicates its role as a foundational element in building complex, chiral molecules where specific stereoisomers are desired for optimal therapeutic effect.

Precursors for Agrochemicals and Specialty Chemicals

While halogenated benzaldehydes are broadly important intermediates in the agrochemical industry, specific applications of this compound as a direct precursor for the synthesis of commercialized agrochemicals are not prominently documented in publicly accessible scientific literature and patents. The introduction of mixed halogen substituents (containing both chlorine and fluorine) is a common strategy in the design of modern herbicides, fungicides, and insecticides to enhance their biological activity and metabolic stability. However, dedicated research detailing the use of this specific aldehyde for such purposes is limited.

Derivatization for Functional Material Development

The development of functional materials, such as polymers, dyes, and liquid crystals, often utilizes highly fluorinated aromatic compounds due to the unique properties conferred by fluorine, including thermal stability, chemical resistance, and specific electronic characteristics. Polyfluorinated benzaldehydes can serve as monomers or key intermediates in the synthesis of these materials. researchgate.net Despite this, there is currently a lack of specific documented examples in the scientific literature detailing the derivatization of this compound for the explicit development of functional materials.

Table 2: Compound Names Mentioned

Compound Name

Computational Chemistry and Spectroscopic Analysis in 4 Chloro 2,3,6 Trifluorobenzaldehyde Research

Theoretical Investigations of Electronic Structure and Reactivity

Theoretical chemistry provides indispensable tools for investigating molecules like 4-Chloro-2,3,6-trifluorobenzaldehyde. By simulating its properties, researchers can predict its behavior, understand its electronic nature, and guide experimental work without the need for extensive laboratory synthesis and analysis.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine various molecular properties. nsf.govresearchgate.netprensipjournals.com

Key applications include:

Geometric Optimization: DFT is used to calculate the most stable three-dimensional arrangement of atoms, providing precise bond lengths, bond angles, and dihedral angles. researchgate.net The planarity of the benzene (B151609) ring and the orientation of the aldehyde group relative to the ring are critical parameters determined through optimization.

Electronic Properties: DFT calculations yield insights into the electronic nature of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Reactivity Descriptors: Based on the electronic structure, DFT can be used to calculate global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index. These descriptors help in predicting how the molecule will interact with other reagents. prensipjournals.com

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net

Below is a table of predicted geometric parameters for this compound based on typical DFT calculations for similar halogenated benzaldehydes. researchgate.net

ParameterPredicted Value
C=O Bond Length~1.21 Å
C-Cl Bond Length~1.74 Å
C-F Bond Length~1.35 Å
C-C (Aromatic) Bond Length~1.39 - 1.41 Å
C-CHO Bond Angle~120°
HOMO-LUMO Energy Gap~4-5 eV

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. nih.gov

MD simulations can be used to:

Analyze Conformational Isomers: The rotation of the aldehyde group around the C-C bond connecting it to the benzene ring can be studied. MD simulations can reveal the energy barriers between different rotational conformers and determine the most stable conformations at different temperatures.

Study Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), MD can model how the solvent organizes around the solute and calculate properties like the solvation free energy. This is crucial for understanding its solubility and reactivity in different media.

Investigate Intermolecular Interactions: In a condensed phase or when interacting with a surface or a larger molecule, MD simulations can map out the key intermolecular forces, such as hydrogen bonding (if applicable), dipole-dipole interactions, and van der Waals forces, that govern its behavior. nih.gov

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the experimental characterization of this compound. They provide a fingerprint of the molecule, allowing for its identification and the elucidation of its structure.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be used for full characterization.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would show a signal for the aldehyde proton (-CHO), typically found far downfield (around 9-10 ppm) due to the deshielding effect of the carbonyl group. A single signal would also be expected for the lone aromatic proton, appearing as a complex multiplet due to coupling with the three adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would show seven distinct signals: one for the carbonyl carbon (typically 185-195 ppm) and six for the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents (Cl, F). Carbons bonded directly to fluorine will appear as doublets due to ¹J C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. Three distinct signals are expected for the three non-equivalent fluorine atoms. The signals will exhibit splitting patterns (coupling) from interactions with each other (F-F coupling) and with the aromatic proton (H-F coupling). researchgate.net The chemical shifts provide information about the electronic environment of each fluorine atom.

The following table summarizes the predicted NMR data for this compound.

NucleusPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling
¹H (Aldehyde)9.8 - 10.2Singlet (or small coupling to F)
¹H (Aromatic)7.0 - 7.5Multiplet (ddd or dddq)
¹³C (C=O)185 - 195Singlet or Doublet (coupling to F)
¹³C (Aromatic)110 - 160Multiple signals, some as doublets (C-F coupling)
¹⁹F-100 to -150Three distinct multiplets

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₇H₂ClF₃O).

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern of the molecular ion, which would show an M+2 peak with an intensity of approximately one-third of the M⁺ peak, characteristic of the presence of a single chlorine atom. osti.gov

Common fragmentation pathways would include:

Loss of a hydrogen atom ([M-H]⁺)

Loss of the aldehyde group ([M-CHO]⁺)

Loss of a chlorine atom ([M-Cl]⁺)

Successive losses of fluorine atoms

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the range of 1700-1720 cm⁻¹. spectrabase.com Other characteristic absorptions would include C-H stretching of the aldehyde proton (around 2820 cm⁻¹ and 2720 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and strong bands for C-F (1100-1300 cm⁻¹) and C-Cl (700-850 cm⁻¹) stretching vibrations. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic aldehydes like this one typically show two main absorption bands. jetir.org The first is a weak band at longer wavelengths (around 280-320 nm) corresponding to the n→π* transition of the carbonyl group. The second is a much stronger band at shorter wavelengths (around 240-280 nm) corresponding to the π→π* transitions of the aromatic system conjugated with the carbonyl group. The positions of these bands are influenced by the halogen substituents on the ring.

Role of 4 Chloro 2,3,6 Trifluorobenzaldehyde in Medicinal and Biological Chemistry

Design and Synthesis of Biologically Active Derivatives

The reactivity of the aldehyde group in 4-Chloro-2,3,6-trifluorobenzaldehyde makes it a versatile precursor for synthesizing a range of biologically active heterocyclic and other complex organic structures. Its use is documented in patent literature as a key reactant for creating libraries of compounds for screening in drug discovery programs. Specifically, it has been employed in the synthesis of inhibitors for enzymes implicated in metabolic diseases and bacterial infections.

For instance, this aldehyde is a cited reactant in the synthesis of tricyclic tetrahydroquinoline derivatives, which are investigated as antibacterial agents targeting DNA gyrase. The synthesis involves reacting an appropriate amine with this compound in a polar, aprotic solvent to form an intermediate that undergoes subsequent cyclization reactions. nih.govrsc.org Furthermore, it is listed as a potential starting material for the creation of inhibitors of stearoyl-CoA desaturase (SCD), an enzyme involved in lipid metabolism. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives incorporating the 4-chloro-2,3,6-trifluorobenzyl moiety, SAR studies focus on how this specific substitution pattern influences biological activity.

In the context of Stearoyl-CoA Desaturase (SCD) inhibitors , SAR studies on related scaffolds have shown that the nature and position of substituents on the phenyl ring are critical for inhibitory potency. Electron-withdrawing groups, such as fluorine and trifluoromethyl groups, on a phenyl ring often lead to increased activity. rsc.org The presence of multiple fluorine atoms, as in the 4-chloro-2,3,6-trifluoro pattern, significantly alters the electronic distribution of the ring. This can enhance binding to the target enzyme through various non-covalent interactions and can also block sites of metabolic oxidation, thereby improving the compound's pharmacokinetic profile.

For DNA gyrase inhibitors like those in the quinolone class, SAR studies have established that modifications to the aryl group at certain positions can profoundly impact antibacterial potency and spectrum. mdpi.com The introduction of fluorine atoms is a common strategy in this class; for example, it is a hallmark of the highly successful fluoroquinolone antibiotics. nih.gov The specific 4-chloro-2,3,6-trifluoro substitution provides a distinct electronic and steric profile that can be explored to optimize interactions within the enzyme's binding pocket and to overcome resistance mechanisms. mdpi.com The combination of chlorine at the 4-position with fluorine at the 2, 3, and 6-positions creates a unique electrostatic potential surface that can influence binding affinity and specificity.

Table 1: Inferred SAR Insights for the 4-Chloro-2,3,6-trifluorophenyl Moiety

FeatureSAR ImplicationPotential Advantage
Multiple Fluorine Atoms Increases electron-withdrawing character of the ring.Can enhance binding affinity through favorable electrostatic interactions with the protein target. rsc.org
Chlorine Atom (para-position) Contributes to lipophilicity and can participate in halogen bonding.May improve membrane permeability and provide an additional specific interaction point with the receptor.
Ortho-Fluorine Atoms (2,6-positions) Can induce a twist in the molecule's conformation relative to its binding partner.May lock the molecule into a bioactive conformation, reducing the entropic penalty of binding.
Overall Halogenation Pattern Blocks potential sites of metabolic (e.g., cytochrome P450) oxidation.Increases metabolic stability and prolongs the in vivo half-life of the drug candidate.

Derivatives of this compound have been specifically explored as precursors for inhibitors of key enzymes in metabolic and infectious diseases.

Stearoyl-CoA Desaturase 1 (SCD1) Analogues: SCD1 is a critical enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids. nih.gov Its inhibition is a therapeutic strategy for treating metabolic disorders like obesity, type 2 diabetes, and non-alcoholic fatty liver disease. researchgate.netmdpi.com Patent literature explicitly lists this compound as a reactant for preparing compounds intended as SCD1 inhibitors. nih.govresearchgate.net The highly halogenated phenyl ring derived from this aldehyde becomes a key pharmacophoric element in the final inhibitor, designed to fit into the enzyme's active site. SAR studies on related SCD1 inhibitors have shown that di-halo substituted phenyl groups can improve potency. rsc.org

Cholinesterases: Cholinesterase inhibitors are used to treat the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. mdpi.com The design of these inhibitors often involves aromatic moieties that can interact with the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While fluorinated benzaldehydes and related scaffolds are utilized in the synthesis of cholinesterase inhibitors, a direct synthetic route starting from this compound is not prominently documented in the reviewed scientific literature. nih.govnih.gov However, the general principle of using fluorinated aromatic compounds to enhance binding affinity and modify physicochemical properties is well-established in this field. researchgate.net

Molecular Interactions and Binding Affinities

The specific arrangement of chloro and fluoro substituents on the benzaldehyde (B42025) ring plays a significant role in dictating the molecular interactions between its derivatives and their protein targets.

While specific crystallographic or NMR structural data for derivatives of this compound bound to their targets are not publicly available, molecular modeling and docking studies on analogous inhibitors provide valuable insights.

For SCD1 inhibitors , the lipophilic, electron-deficient aromatic ring is expected to engage in hydrophobic and π-stacking interactions within the enzyme's substrate-binding channel. nih.gov The fluorine and chlorine atoms can form specific, favorable interactions. For instance, organic fluorine can interact with backbone carbonyl groups or form halogen bonds, contributing to higher binding affinity. nih.gov

In the case of DNA gyrase inhibitors , the fluoroquinolone binding pocket on the GyrA subunit is well-characterized. The aryl substituent, which would be derived from this compound, typically orients into a hydrophobic pocket. The halogen atoms can enhance binding by increasing the lipophilicity of this group and by forming specific contacts with amino acid residues, displacing water molecules and leading to a favorable entropic contribution to binding. mdpi.com

Table 2: Potential Ligand-Protein Interactions for Derivatives

Interaction TypeDescriptionTarget Enzyme Example
Hydrophobic Interactions The fluorinated phenyl ring interacts with nonpolar amino acid residues in the binding pocket.SCD1, DNA Gyrase mdpi.comnih.gov
π-π Stacking The aromatic ring stacks with the side chains of aromatic amino acids like Phenylalanine or Tyrosine.DNA Gyrase mdpi.com
Halogen Bonding The chlorine atom acts as a halogen bond donor, interacting with an electron-rich atom (e.g., backbone carbonyl oxygen) in the protein.SCD1, DNA Gyrase
Orthogonal Multipolar Interactions The C-F bond dipole interacts favorably with the dipole of a protein carbonyl group (C=O). nih.govSCD1 nih.gov

The substitution of hydrogen with fluorine or chlorine has profound and predictable effects on a molecule's physicochemical properties, which are critical for its behavior as a drug.

Lipophilicity: Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a key determinant of a drug's ability to cross biological membranes. fhnw.chmdpi.com Introducing halogen atoms generally increases lipophilicity. The 4-chloro-2,3,6-trifluoro substitution pattern makes the resulting benzyl (B1604629) moiety significantly more lipophilic than an unsubstituted phenyl ring. This enhanced lipophilicity can improve absorption and membrane permeation, which are essential for bioavailability. mdpi.comnih.gov However, excessive lipophilicity can lead to poor solubility and increased metabolic turnover, necessitating a careful balance. fhnw.ch

Bioavailability: The bioavailability of a drug is influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. The fluorine atoms in derivatives of this compound can improve bioavailability in several ways. Firstly, the carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. By placing fluorine atoms at positions susceptible to oxidation, the metabolic stability of the molecule can be significantly increased, leading to a longer half-life and greater systemic exposure. Secondly, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can alter the ionization state of the molecule at physiological pH and thereby improve its ability to permeate cell membranes.

Applications in Target-Oriented Drug Discovery Programs

The use of this compound as a chemical intermediate is directly linked to specific, target-oriented drug discovery programs. Its inclusion in patents for novel enzyme inhibitors demonstrates its value in generating new chemical entities with therapeutic potential.

The primary applications identified are in the development of:

Inhibitors of Stearoyl-CoA Desaturase (SCD): These programs aim to develop treatments for metabolic diseases such as obesity, dyslipidemia, and diabetes. nih.govresearchgate.net By providing a key structural motif, this compound contributes to the synthesis of potent and selective SCD inhibitors.

Antibacterial Agents Targeting DNA Gyrase: These programs are focused on discovering new antibiotics to combat the growing problem of bacterial resistance. nih.govrsc.org The aldehyde is used to construct complex heterocyclic systems, like tricyclic tetrahydroquinolines, that are designed to inhibit this essential bacterial enzyme. nih.gov

The utility of this highly functionalized benzaldehyde in these distinct and important therapeutic areas underscores its significance as a versatile building block in modern medicinal chemistry.

In-depth Analysis of this compound Reveals Limited Publicly Available Data

A comprehensive review of scientific literature and chemical databases for the compound this compound has revealed a significant lack of detailed, publicly accessible information. While the compound is mentioned in patent literature as a potential chemical intermediate, specific data regarding its synthesis, properties, and applications remains largely unpublished. This scarcity of information prevents the construction of a detailed scientific article as requested.

The compound, with its unique substitution pattern of a chloro and three fluoro groups on the benzaldehyde ring, is noted within a patent as a potential reactant in the synthesis of compounds aimed at treating obesity. This suggests its potential utility as a building block in medicinal chemistry. However, the patent does not provide specific details on the synthesis of this compound itself, nor does it elaborate on its specific chemical properties or the outcomes of its use in further reactions.

Consequently, the creation of a thorough and scientifically accurate article focusing solely on this compound, as per the requested outline, is not feasible at this time. The absence of foundational data on its synthesis, characterization, and reactivity, as well as its applications in materials science, agrochemicals, and pharmaceuticals, precludes a meaningful and factual discussion on the topics of interest. Further research and publication in the scientific domain are required to elucidate the chemical profile of this particular compound.

Environmental Considerations and Degradation Pathways of Fluorinated Benzaldehydes

Photolytic and Hydrolytic Degradation Mechanisms

The environmental persistence of a compound like 4-Chloro-2,3,6-trifluorobenzaldehyde is significantly influenced by its susceptibility to abiotic degradation processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water).

Table 1: Illustrative Hydrolysis Half-life Data for a Fluorinated Compound (FBEZF) Under Various Conditions. (Note: This data is for illustrative purposes to show typical environmental influences and does not represent this compound).

ConditionValueHydrolysis Half-life
pH 514.44 days
71.60 days
Temperature 15 °C77.02 hours
25 °C38.51 hours
35 °C19.80 hours
45 °C3.00 hours

Photolytic Degradation: Photolysis, or degradation by sunlight, is another critical process that determines the fate of organic pollutants. researchgate.net For aromatic compounds, this often involves the absorption of UV radiation, leading to the excitation of electrons and subsequent bond cleavage. Research on chlorinated benzaldehydes has shown that UV irradiation can lead to the homolytic cleavage of the carbon-chlorine bond, initiating a cascade of degradation reactions. researchgate.net A study on various polychlorinated biphenyls (PCBs) found that molecular hydrophobicity and the charge on aromatic carbons could enhance photochemical activity. nih.gov For this compound, it is plausible that both the C-Cl and C-F bonds could be susceptible to photolytic cleavage, though the C-F bond is substantially stronger and more resistant to degradation. The process would likely involve the formation of radical species, followed by reactions with oxygen and other environmental constituents.

Bioremediation Potential and Microbial Transformation Studies

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants into less harmful substances. nih.gov The success of bioremediation for halogenated compounds depends on the ability of microbial enzymes to overcome the stability of the carbon-halogen bond.

The presence of multiple fluorine atoms on the aromatic ring of this compound presents a significant challenge for microbial degradation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluoroaromatics particularly recalcitrant. nih.gov However, microbial degradation is not impossible and can proceed through several enzymatic strategies:

Oxygenases: In aerobic environments, bacteria often initiate the breakdown of aromatic rings using oxygenase enzymes. These enzymes can hydroxylate the ring, making it less stable and priming it for cleavage. While the high degree of fluorination can hinder this process, some microbial oxygenases have been shown to act on fluorinated substrates. nih.gov

Reductive Dehalogenation: Under anaerobic (oxygen-free) conditions, a key mechanism is reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. researchgate.net This process has been observed for a variety of chlorinated and brominated aromatic compounds. nih.gov Some anaerobic bacteria, such as Thauera aromatica, have demonstrated the ability to cleave the C-F bond of 4-fluorobenzoyl-CoA via a benzoyl-coenzyme A (BCR) reductase, a process that is crucial for the complete degradation of the compound without oxygen. nih.gov

Hydrolytic Dehalogenation: Some microbes possess dehalogenase enzymes that can hydrolyze carbon-halogen bonds directly, replacing the halogen with a hydroxyl group.

Studies on other halogenated aromatics have identified specific microbial genera capable of their degradation. For instance, strains of Alcaligenes eutrophus have been shown to effectively degrade 2,4,6-trichlorophenol. unimi.it The biodegradation of complex molecules like this compound may not be achievable by a single microbial species but may require a consortium of microorganisms, where different species carry out sequential steps in the degradation pathway. epa.gov

Table 2: Key Enzymes and Microbial Processes in the Degradation of Halogenated Aromatic Compounds.

Enzyme/ProcessFunctionEnvironmental ConditionRelevant Microbial Genera (Examples)
Dioxygenases Incorporates O₂ to hydroxylate the aromatic ring, initiating ring cleavage.AerobicPseudomonas, Comamonas
Benzoyl-CoA Reductase (BCR) Catalyzes ATP-dependent reductive C-F bond cleavage.AnaerobicThauera
Dehalogenases Removes halogen atoms via hydrolytic or reductive mechanisms.Aerobic/AnaerobicPseudomonas, Arthrobacter
Cytochrome P450 Enzymes Can facilitate oxidative defluorination through electrophilic attack on the aromatic ring. citedrive.comAerobicVarious Bacteria and Fungi

Environmental Fate Modeling and Persistence (Theoretical Approaches)

In the absence of extensive experimental data, environmental fate models provide a theoretical framework to predict the distribution, persistence, and potential impact of chemicals like this compound. rsc.org These models use the physicochemical properties of a compound to simulate its behavior in a multimedia environment (air, water, soil, sediment, and biota).

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, including its degradation rate. nih.govresearchgate.net By analyzing parameters related to a molecule's topology, electronic properties, and hydrophobicity, QSARs can predict the biodegradability or photochemical reactivity of a compound for which experimental data is unavailable. nih.gov For this compound, a QSAR model could estimate its half-life by comparing its structural features to a database of compounds with known degradation rates.

The persistence of this compound is predicted to be high due to several factors:

C-F Bond Strength: The multiple, strong carbon-fluorine bonds are highly resistant to both biotic and abiotic cleavage.

Hydrophobicity: Halogenation generally increases a compound's hydrophobicity (tendency to avoid water), which can lead to partitioning into soil organic matter and sediments, making it less available for degradation while increasing its potential for bioaccumulation.

To accurately model the environmental fate of this compound, it is essential to determine key physicochemical parameters, as outlined in the table below.

Table 3: Essential Physicochemical Properties for Environmental Fate Modeling.

ParameterSymbolSignificance in Modeling
Water Solubility SDetermines concentration in the aqueous phase and influences transport in surface and groundwater.
Vapor Pressure PGoverns the partitioning between air and other environmental compartments (soil, water).
Octanol-Water Partition Coefficient KₒwIndicates the potential for a chemical to bioaccumulate in fatty tissues of organisms.
Organic Carbon-Water Partition Coefficient KₒcPredicts the tendency of a chemical to adsorb to soil and sediment organic matter.
Henry's Law Constant HDescribes the partitioning of a chemical between air and water.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-chloro-2,3,6-trifluorobenzaldehyde with high purity?

  • Methodological Answer : The compound can be synthesized via halogenation and fluorination of benzaldehyde derivatives. Key steps include:

  • Friedel-Crafts halogenation to introduce chlorine at the para position.
  • Electrophilic fluorination using reagents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to install fluorine groups at positions 2, 3, and 5.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (mp 46–60°C, as observed in structurally similar aldehydes ).
  • Purity validation : Use HPLC-UV with a C18 column (mobile phase: 70:30 acetonitrile/water, 1 mL/min flow rate) to achieve >95% purity .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Absence of aldehyde proton signals (δ ~10 ppm) suggests oxidation; expected signals for aromatic protons (δ 7.5–8.5 ppm) and fluorine-coupled splitting patterns.
  • ¹⁹F NMR : Distinct peaks for each fluorine environment (e.g., δ -110 to -150 ppm for aryl-F).
  • FT-IR : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.
  • Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion ([M+H]⁺ at m/z 193) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile aldehydes.
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
  • Spill Management : Neutralize with 10% sodium bicarbonate solution and adsorb with vermiculite.
  • Quenching : For reaction mixtures, use ascorbic acid (1–5% w/v) to reduce residual oxidizing agents (e.g., ClO₂) that may degrade the aldehyde .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies. Focus on:
  • Electron-withdrawing effects of -Cl and -F groups on aromatic ring electrophilicity.
  • Solvent effects (e.g., DMF, THF) on reaction kinetics.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (e.g., para to -Cl) for SNAr targeting.
  • Validation : Compare predicted regioselectivity with experimental outcomes (e.g., Suzuki coupling yields) .

Q. What experimental strategies resolve contradictions in reported thermal stability data for fluorinated benzaldehydes?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under N₂ (heating rate: 10°C/min).
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points: 46–60°C for analogs ).
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor aldehyde oxidation via HPLC.
  • Contradiction Analysis : Cross-reference with substituent effects—electron-withdrawing groups (e.g., -F) may stabilize the aldehyde but reduce thermal resilience .

Q. How can this compound be utilized in multi-step syntheses of bioactive molecules?

  • Methodological Answer :

  • Wittig Reaction : React with stabilized ylides (e.g., Ph₃P=CHCO₂Et) to form α,β-unsaturated esters. Optimize solvent (THF) and temperature (0°C to rt) to suppress side reactions.
  • Reductive Amination : Condense with primary amines (e.g., benzylamine) using NaBH₃CN in MeOH to yield secondary amines.
  • Case Study : Synthesis of a trifluoromethyl-containing kinase inhibitor:
  • Aldehyde → imine formation → cyclization → purification via flash chromatography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.